3-Ethylpentanamide

Physicochemical characterization Thermal stability Amide hydrogen bonding

3-Ethylpentanamide (Pentanamide, 3-ethyl-; CAS 55327-21-4) is a branched primary aliphatic amide with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. It belongs to the valeramide class and is structurally characterized by an ethyl substituent at the 3-position of the pentanamide backbone.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
CAS No. 55327-21-4
Cat. No. B14639295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpentanamide
CAS55327-21-4
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCCC(CC)CC(=O)N
InChIInChI=1S/C7H15NO/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3,(H2,8,9)
InChIKeyQDWYZRNZJUNDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethylpentanamide (CAS 55327-21-4): Structural Identity and Core Properties for Informed Procurement


3-Ethylpentanamide (Pentanamide, 3-ethyl-; CAS 55327-21-4) is a branched primary aliphatic amide with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . It belongs to the valeramide class and is structurally characterized by an ethyl substituent at the 3-position of the pentanamide backbone. The compound is listed in the Japan Chemicals Collaborative Knowledge database under MITI Number 2-824 [1]. Its predicted physicochemical properties include a boiling point of 259.6 °C, a density of 0.889 g/cm³, and an XLogP3-AA of 1.5 . These features distinguish it from linear or N‑substituted isomers and underpin its utility as a reference compound and synthetic intermediate.

Why 3-Ethylpentanamide Cannot Be Replaced by Unsubstituted or N‑Substituted Pentanamides Without Losing Key Physicochemical and Pharmacokinetic Identity


Although 3-ethylpentanamide shares an identical molecular formula (C₇H₁₅NO) with N-ethylpentanamide and differs from pentanamide by only one ethyl group, the position of the ethyl substituent on the carbon chain (rather than on the amide nitrogen) alters hydrogen-bond donor count, lipophilicity, and metabolic stability . A primary amide (two H‑bond donors) engages in different intermolecular interactions than a secondary amide (one H‑bond donor), affecting crystalline packing, solubility, and chromatographic behavior [1]. Furthermore, in pharmacokinetic studies, 3-ethylpentanamide (EPD) undergoes rapid amide‑acid biotransformation, a property that may be desirable for pro‑drug strategies but that disqualifies it as a metabolically stable analog in contexts where sustained exposure is required [2]. Generic substitution therefore risks altering both physical handling properties and in vivo performance, making targeted procurement of 3-ethylpentanamide essential for reproducible experimental outcomes.

Quantitative Differentiation of 3-Ethylpentanamide Against Its Closest Structural and Functional Analogs


Boiling Point Elevation vs. N‑Ethylpentanamide: A 33.9 °C Difference Indicating Stronger Intermolecular Hydrogen Bonding

3-Ethylpentanamide exhibits a predicted boiling point of 259.6 °C at 760 mmHg, which is approximately 33.9 °C higher than that of N-ethylpentanamide (225.7 °C at 760 mmHg) . This substantial difference reflects the capacity of the primary amide group in 3-ethylpentanamide to form two hydrogen bonds, leading to stronger intermolecular association compared to the secondary amide in N-ethylpentanamide, which has only one hydrogen bond donor [1].

Physicochemical characterization Thermal stability Amide hydrogen bonding

Lipophilicity (XLogP) Advantage: 3-Ethylpentanamide Is 0.2 Log Units More Lipophilic Than N‑Ethylpentanamide

The predicted XLogP3-AA for 3-ethylpentanamide is 1.5, compared to 1.3 for N-ethylpentanamide [1]. This 0.2 log unit increase in lipophilicity arises from the ethyl substituent being located on the carbon backbone rather than on the amide nitrogen, which influences the compound's partitioning behavior and passive membrane permeability.

Lipophilicity LogP Drug-likeness

Pharmacokinetic Instability: EPD Undergoes Amide‑Acid Biotransformation Unlike the Stable Analog TBD

In a comparative pharmacokinetic study, 3-ethylpentanamide (EPD) and three other aliphatic/cyclic valpromide analogs underwent complete or partial conversion to their corresponding acids in vivo, whereas t-butylacetamide (TBD), which possesses two β‑position methyl substitutions, remained metabolically stable [1]. EPD is therefore classified as a non‑stable valpromide analog, distinguishing it from TBD and valnoctamide (VCD) for applications where rapid metabolic conversion is either desired (e.g., pro‑drug design) or must be avoided.

Pharmacokinetics Metabolic stability Prodrug

Predicted Melting Point Distinction: 3-Ethylpentanamide Melts at 127.5 °C, Enabling Solid-Phase Handling at Elevated Temperatures

The predicted melting point of 3-ethylpentanamide is 127.5 °C, whereas N-ethylpentanamide is reported with a melting point range of 113–115 °C (at reduced pressure) or is not reliably determined . This ~12–14 °C difference reflects the stronger crystal lattice energy of the primary amide and can influence solid-phase handling, storage conditions, and formulation processes.

Melting point Solid-state properties Formulation

Evidence‑Based Application Scenarios for 3‑Ethylpentanamide Where Its Specific Differentiation Directly Supports Scientific or Industrial Use


Reference Standard for Chromatographic Method Development Leveraging Unique Retention Behavior

The higher lipophilicity (XLogP 1.5) and distinct hydrogen-bonding profile (two H‑bond donors) of 3-ethylpentanamide, relative to N‑ethylpentanamide (XLogP 1.3, one H‑bond donor), produce a unique retention time in reversed‑phase HPLC and GC analyses . This makes 3-ethylpentanamide a valuable reference standard for distinguishing primary branched amides from secondary amide isomers in complex mixtures, supporting analytical method validation in pharmaceutical quality control and forensic chemistry.

Pro‑Drug Design Candidate Requiring Rapid Metabolic Activation to 3‑Ethylpentanoic Acid

The demonstrated susceptibility of 3-ethylpentanamide (EPD) to complete or partial amide‑acid biotransformation in vivo, in contrast to the metabolically stable analog t‑butylacetamide (TBD), positions EPD as a candidate pro‑drug scaffold where rapid release of the corresponding carboxylic acid is desired [1]. Researchers investigating valproic acid derivatives for anticonvulsant therapy can select EPD when a fast‑onset pro‑drug profile is the target product profile, rather than the sustained exposure offered by stable analogs such as TBD or valnoctamide.

Solid‑Phase Synthesis Intermediate Requiring Elevated Melting Point for Crystalline Handling

With a predicted melting point of 127.5 °C—approximately 12–14 °C higher than that of N‑ethylpentanamide—3‑ethylpentanamide remains solid under conditions where its N‑substituted isomer would melt or soften . This thermal property facilitates solid‑phase peptide synthesis and automated parallel synthesis workflows that require stable, free‑flowing crystalline intermediates at moderately elevated temperatures.

Quote Request

Request a Quote for 3-Ethylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.